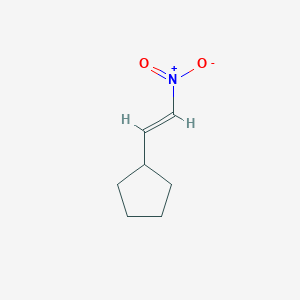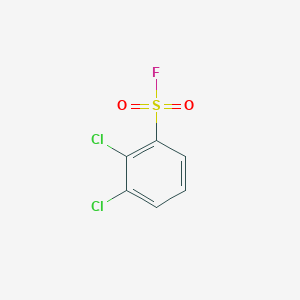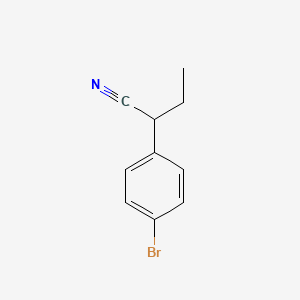
CPTH6
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone involves the reaction of 4-(4′-chlorophenyl)thiazol-2-yl]hydrazone with 3-methylcyclopentanone under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization to obtain the desired compound .
Analyse Chemischer Reaktionen
3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The thiazole ring in the compound allows for substitution reactions, where different substituents can be introduced to modify its properties
Wissenschaftliche Forschungsanwendungen
3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone has been extensively studied for its applications in various fields:
Chemistry: It serves as a valuable tool for studying histone acetyltransferase inhibition and its effects on histone acetylation.
Biology: The compound has shown potential in inducing apoptosis and cell cycle arrest in cancer cell lines, making it a promising candidate for cancer research.
Medicine: Its ability to target cancer stem-like cells and inhibit tumor growth has opened new avenues for developing anticancer therapies.
Industry: The compound’s unique properties make it a potential candidate for developing new drugs and therapeutic agents .
Wirkmechanismus
The primary mechanism of action of 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone involves the inhibition of histone acetyltransferase activity, specifically targeting Gcn5 and pCAF. This inhibition leads to a decrease in histone acetylation, resulting in altered gene expression and induction of apoptosis. The compound also affects the mitochondrial pathway, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c, which further promotes apoptosis .
Vergleich Mit ähnlichen Verbindungen
3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone is unique in its ability to selectively target histone acetyltransferases Gcn5 and pCAF, while not affecting other acetyltransferases like p300 or CBP. Similar compounds include:
Anacardic acid: Another histone acetyltransferase inhibitor, but with a broader range of targets.
Garcinol: A polyisoprenylated benzophenone that inhibits histone acetyltransferases and has shown anticancer properties.
Curcumin: A natural compound with histone acetyltransferase inhibitory activity, but with less specificity compared to 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3S/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,19)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFJAFXMIJWFOL-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC/C(=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


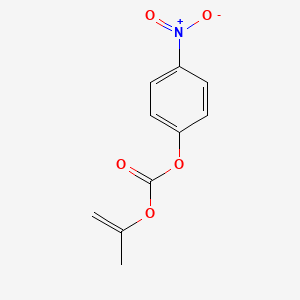
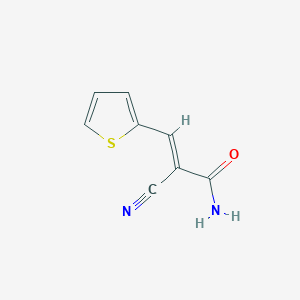
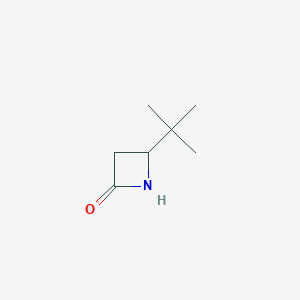
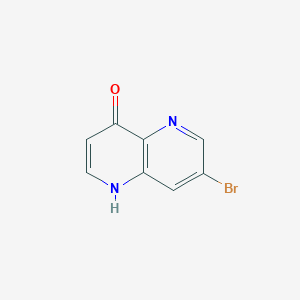
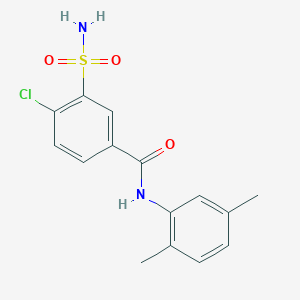
![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)
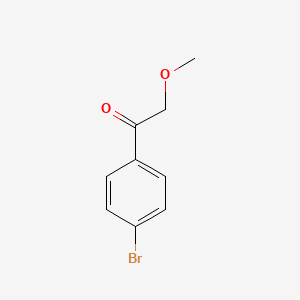
![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)

